Product packaging for Diisobutyl succinate(Cat. No.:CAS No. 925-06-4)

Diisobutyl succinate

Cat. No.: B1581793
CAS No.: 925-06-4
M. Wt: 230.3 g/mol
InChI Key: QCOAPBRVQHMEPF-UHFFFAOYSA-N
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Description

Contextualization within Ester Chemistry and Dicarboxylic Acid Derivatives

Diisobutyl succinate (B1194679) is chemically classified as a diester. nih.gov It is derived from a dicarboxylic acid, which is an organic compound containing two carboxylic acid functional groups. zfin.org Specifically, it is the product of the esterification of succinic acid with isobutyl alcohol. vulcanchem.com The structure of diisobutyl succinate features a central four-carbon chain originating from succinic acid, with two carboxyl groups at each end. vulcanchem.com These carboxyl groups are each esterified with an isobutyl alcohol molecule, resulting in a symmetrical structure with two ester functional groups. vulcanchem.com Its molecular formula is C₁₂H₂₂O₄. vulcanchem.com

The formation of this compound occurs through the reaction of succinic acid and isobutanol, or via the esterification of succinic anhydride (B1165640) with isobutyl alcohol. vulcanchem.comchemicalbook.com This reaction is a classic example of esterification, a fundamental process in organic chemistry.

Historical Overview of Research Trajectories for Succinate Esters

The study of succinate esters is part of the broader history of polyester (B1180765) research, which began in the 19th century. In 1863, the first synthesis of a succinic acid-based polyester was documented. wikipedia.org This early work laid the groundwork for more systematic investigations in the 1930s, which aimed to develop synthetic alternatives to natural fibers. wikipedia.org

While early research focused on creating high-molecular-weight polymers, the properties of the resulting materials did not meet the desired standards for fibers at the time. wikipedia.org Consequently, research shifted towards other polymers like polyamides. wikipedia.org However, the 1990s saw a renewed interest in succinic acid-based polyesters, driven by the increasing demand for biodegradable and bio-based polymers. wikipedia.org

Modern research has explored various synthesis methods for succinate esters, including the use of solid acid catalysts to replace traditional catalysts like sulfuric acid, which can cause environmental issues. google.com Additionally, studies have investigated the use of bio-based succinic acid from fermentation processes as a feedstock, highlighting a move towards more sustainable chemical production. google.commsu.edu

Scope and Significance of this compound in Contemporary Chemical Research

In contemporary chemical research, this compound and other succinate esters are investigated for a variety of applications. They are recognized for their potential as environmentally friendly solvents and plasticizers. researchgate.netimpag.ch Dibasic esters, including this compound, are effective solvents with excellent film-forming properties, making them suitable for use in coatings and paint strippers. impag.ch

Research has also focused on the synthesis of succinate esters using more sustainable methods. This includes the use of enzymatic catalysts and continuous flow processes to improve reaction efficiency and yield. researchgate.net The production of succinate esters from renewable feedstocks is a significant area of research, aligning with the growing emphasis on green chemistry. researchgate.net For instance, studies have explored the production of succinic acid through the fermentation of biomass, which can then be converted to its ester derivatives. frontiersin.orglidsen.com The direct use of diethyl and dibutyl succinate in diesel fuel to reduce particulate emissions has also been reported. f3centre.se Furthermore, the skin penetration enhancing properties of certain dicarboxylic acid esters, including dioctyl succinate, have been noted in pharmaceutical compositions. google.com

Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂O₄ vulcanchem.comnist.gov
Molecular Weight 230.30 g/mol vulcanchem.comnist.gov
CAS Number 925-06-4 vulcanchem.comnist.gov
Boiling Point 216 - 252.6 °C at 760 mmHg vulcanchem.comthegoodscentscompany.comchemicalbook.com
Density 0.967 - 0.982 g/cm³ vulcanchem.comchemicalbook.comchemsrc.com
Flash Point 109.8 °C (230 °F) thegoodscentscompany.comchemicalbook.com
Water Solubility 55.61 mg/L at 25 °C (estimated) thegoodscentscompany.com
logP (o/w) 3.004 (estimated) vulcanchem.comthegoodscentscompany.com
Appearance Colorless liquid ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O4 B1581793 Diisobutyl succinate CAS No. 925-06-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-methylpropyl) butanedioate
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InChI

InChI=1S/C12H22O4/c1-9(2)7-15-11(13)5-6-12(14)16-8-10(3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOAPBRVQHMEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2052734
Record name Diisobutyl succinate
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Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

925-06-4
Record name Diisobutyl succinate
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Record name Diisobutyl succinate
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Record name Butanedioic acid, 1,4-bis(2-methylpropyl) ester
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Record name Diisobutyl succinate
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Record name Diisobutyl succinate
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Record name DIISOBUTYL SUCCINATE
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Synthesis Methodologies and Reaction Engineering of Diisobutyl Succinate

Conventional Esterification Routes for Succinate (B1194679) Ester Production

The synthesis of succinate esters, including diisobutyl succinate, has traditionally relied on well-established esterification reactions. These methods are foundational to understanding the production of this chemical compound.

Direct Esterification of Succinic Acid with Isobutanol

The process is often carried out at elevated temperatures, ranging from 100°C to 150°C, to achieve a reasonable reaction rate. google.com The molar ratio of isobutanol to succinic acid is a critical parameter, with an excess of the alcohol often used to shift the equilibrium towards the product side. Ratios can range from 2:1 to 6:1 (alcohol to acid). google.com Reaction times are typically in the range of 3 to 9 hours, depending on the catalyst and temperature. google.com In some configurations, particularly when starting with solid bio-succinic acid, initial reaction temperatures of 120°C to 140°C are employed to ensure the dissolution of the acid. google.com The water produced during the reaction is continuously removed to prevent the reverse hydrolysis reaction and maximize the yield of the diester.

A laboratory-scale synthesis has been documented starting from succinic anhydride (B1165640) and isobutyl alcohol. chemicalbook.com The reaction proceeds by heating the mixture to approximately 120°C, resulting in a quantitative yield of this compound. chemicalbook.com

Transesterification Processes Involving Succinate Precursors

An alternative to direct esterification is the transesterification of a succinate precursor, most commonly dimethyl succinate, with isobutanol. googleapis.com This method can be advantageous as it may proceed under different, sometimes milder, conditions and can utilize readily available succinate precursors. The process involves reacting dimethyl succinate with isobutanol in the presence of a transesterification catalyst. googleapis.com

This reaction proceeds stepwise, first forming a mixed ester, methyl isobutyl succinate, along with methanol (B129727). googleapis.com Further reaction with isobutanol displaces the remaining methyl group to yield this compound. googleapis.com The removal of the more volatile alcohol (methanol) from the reaction mixture is a key factor in driving the equilibrium towards the final product. googleapis.com Catalysts for this process are often metal alcoholates, such as sodium methylate. googleapis.com

Research has also explored chemoenzymatic synthesis routes. For instance, the trans-esterification of dimethyl succinate has been successfully carried out using lipase (B570770) Cal B as an enzymatic catalyst in a continuous flow system, with optimal conditions identified at 40°C with a 14-minute reaction time. mdpi.comresearchgate.netmdpi.com

Catalytic Systems in this compound Synthesis

The efficiency and viability of this compound synthesis are heavily dependent on the catalytic system employed. Both homogeneous and heterogeneous catalysts have been extensively studied to optimize yield, selectivity, and process sustainability.

Homogeneous Catalysis for Enhanced Esterification Efficiency

Homogeneous catalysts, which operate in the same phase as the reactants, are known for their high activity and ability to promote esterification at lower temperatures. Common examples include mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (pTSA). mdpi.comresearchgate.net

Studies have demonstrated the effectiveness of H₂SO₄ in the microwave-assisted continuous esterification of succinic acid, leading to quantitative conversion in a very short residence time (around 320 seconds) at temperatures between 65°C and 115°C. mdpi.comresearchgate.netresearchgate.net Acidic ionic liquids have also emerged as highly efficient homogeneous catalysts. mdpi.com They can facilitate esterification under mild conditions (70–80°C), achieving yields as high as 99%. mdpi.com A key advantage of certain ionic liquid systems is the formation of a two-phase liquid-liquid system, where the ester product is immiscible with the ionic liquid catalyst, simplifying product separation and catalyst recycling. mdpi.com

Despite their high efficiency, the use of traditional homogeneous acid catalysts often presents challenges such as reactor corrosion, difficulties in catalyst separation from the product mixture, and the generation of acidic waste. scielo.br

Catalyst SystemReactantsTemperature (°C)Reaction TimeYield/ConversionReference
Sulfuric Acid (H₂SO₄)Succinic Acid, various alcohols65-115~320 secondsQuantitative Conversion mdpi.comresearchgate.netresearchgate.net
Acidic Ionic LiquidSuccinic Acid, Butan-1-ol70-99% Yield mdpi.com

Heterogeneous Catalysis Development and Performance

To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, reduced corrosivity, and potential for regeneration and reuse, aligning with the principles of green chemistry. scielo.br

A variety of solid acid materials have been investigated for the synthesis of succinate esters. These include:

Zeolites : H+-zeolite β has proven to be an effective and recyclable catalyst for the direct esterification of succinic acid, affording high yields of the corresponding diester. researchgate.net

Sulfated Metal Oxides : Magnetic solid superacids, such as ZrO₂/SO₄²⁻, have been used to catalyze the synthesis of dibutyl succinate from succinic acid and n-butanol, achieving yields over 91%. gychbjb.com The magnetic nature of the catalyst allows for simple separation from the product. gychbjb.com

Heteropolyacids : 12-tungstophosphoric acid (PW₁₂) supported on zeolite HY (ZHY) has been shown to be a highly active and selective catalyst for the esterification of succinic acid with n-butanol, resulting in 92% conversion. amazonaws.com

The performance of these catalysts is influenced by factors such as their acidity (both Brønsted and Lewis acid sites), surface area, pore structure, and thermal stability. scielo.br

CatalystReactantsTemperature (°C)Reaction TimeConversion/YieldReference
ZrO₂/SO₄²⁻Succinic acid, n-butyl alcohol-2 h>91% Yield gychbjb.com
PW₁₂/ZHYSuccinic acid, n-butanol--92% Conversion amazonaws.com
H+-zeolite βSuccinic acid, phenol~11024 h96% Yield researchgate.net
Mg²⁺-modified resinSuccinic acid, n-butanol12060 min91.6% Yield mdpi.comscielo.brsbq.org.br

Among heterogeneous catalysts, macroporous cation exchange resins, such as those with sulfonic acid functional groups (e.g., Amberlyst), have received considerable attention for esterification reactions. researchgate.netripublication.com These resins consist of cross-linked polymers, typically styrene-divinylbenzene, functionalized with acid groups that provide the catalytic sites. researchgate.net Their macroporous structure allows for better access of reactants to the active sites compared to gel-type resins. ripublication.com

In the synthesis of dibutyl succinate, macroporous cation exchange resins (specifically models D-72, A-39W, or NKC-9) have been successfully used as catalysts. google.com Operating at temperatures between 100-150°C for 3-9 hours with an acid-to-alcohol molar ratio of 1:4, a succinic acid conversion of 98.6% and a dibutyl succinate yield of 95.7% have been reported. google.com

Furthermore, modifications to these resins have been explored to enhance their catalytic activity and stability. For example, a modified polystyrene sulfonic acid resin containing magnesium (Mg²⁺) and chlorine (Cl) was developed to create stable Lewis acid sites. scielo.brsbq.org.br This modified resin demonstrated higher catalytic activity for the synthesis of dibutyl succinate compared to the unmodified resin, achieving a yield of 91.6% under optimized conditions (120°C, 60 minutes, 3:1 butanol to acid ratio). scielo.brsbq.org.br The enhanced performance was attributed to the generation of new Lewis acid centers and improved thermal stability. scielo.brsbq.org.br

CatalystModel/ModificationTemperature (°C)Molar Ratio (Acid:Alcohol)Conversion/YieldReference
Macropore Cation ResinD-72-1:498.6% Conversion, 95.7% Yield google.com
Macropore Cation ResinA-39W, NKC-9100-1501:2 to 1:6High Yield google.com
Polystyrene ResinMg²⁺-Cl-modified1201:391.6% Yield mdpi.comscielo.brsbq.org.br
Cation Exchange ResinAmberlyst 7070-1201:1 to 27:1 (acid:ethanol)Effective for succinic acid esterification researchgate.net
Modified Polystyrene Sulfonic Acid Resins and Lewis Acid Sites

Modified polystyrene sulfonic acid resins have emerged as effective heterogeneous catalysts for the synthesis of succinate esters, such as dibutyl succinate. These catalysts offer advantages over traditional homogeneous catalysts, including reduced reactor corrosion, less acidic wastewater, and easier catalyst recovery. scielo.br

One area of research has focused on enhancing the catalytic activity and thermal stability of these resins. A study demonstrated that modifying a polystyrene sulfonic acid resin with chlorine and magnesium (Mg-Cl-D002) created new Lewis acid sites. scielo.brresearchgate.net The Mg2+ ions coordinate with the sulfonic acid groups, forming stable active sites that are less prone to deactivation from thermal degradation. scielo.brresearchgate.net This modification resulted in a catalyst with significantly improved thermal stability and higher catalytic activity in the esterification of succinic acid with n-butanol. scielo.brresearchgate.net

Under optimized conditions, the Mg-Cl-D002 catalyst achieved a high yield of dibutyl succinate. The ideal reaction parameters were found to be a temperature of 120°C, a reaction time of 60 minutes, a molar ratio of n-butanol to succinic acid of 3, and a catalyst mass fraction of 3%. researchgate.net These findings highlight the potential of modified polystyrene sulfonic acid resins as efficient and robust catalysts for the production of succinate esters. scielo.brresearchgate.net

Table 1: Optimized Reaction Conditions for Dibutyl Succinate Synthesis using Mg-Cl-D002 Catalyst

Parameter Optimal Value
Temperature 120 °C
Time 60 min
n-butanol/succinic acid molar ratio 3
Catalyst mass fraction 3%
Dibutyl Succinate Yield 91.6%

Data sourced from a study on modified polystyrene sulfonic acid resin catalysts. researchgate.net

Metal-Oxide Catalysts and Nanocatalysis Approaches

Metal-oxide catalysts, particularly those at the nanoscale, are a key area of research for synthesizing succinate esters due to their high surface area and unique catalytic properties. unimi.it These materials can act as highly selective and stable heterogeneous catalysts, which is particularly important for reactions involving renewable molecules that are often reactive and require specific catalytic pathways. chimia.ch

One approach involves the use of nano-SO42−/TiO2 as a heterogeneous catalyst for the synthesis of di(2-ethylhexyl) succinate. This method achieved a 97% yield at 160°C after 120 minutes of reaction time. mdpi.com Another example is the use of an acidic catalyst activated with bentonite (B74815) for the synthesis of di-n-butyl succinate, which resulted in a 98.5% yield at 130°C after 180 minutes, using a 3.5-fold excess of alcohol. mdpi.comsemanticscholar.org

The synthesis of these nanocatalysts can be achieved through various methods, including a microwave-assisted reaction of metal precursors with a solvent like acetophenone, which promotes the formation of highly hydroxylated materials and Lewis acidity. mdpi.com This method allows for the creation of metal oxide nanostructures wrapped in mesoporous silica, providing a high surface area and controlled environment for the catalytic reaction. mdpi.com The design and synthesis of these advanced metal-oxide catalysts are crucial for developing efficient and sustainable processes for producing succinate esters. chimia.chmdpi.com

Enzymatic Synthesis Strategies for Succinate Esters

Enzymatic synthesis of succinate esters offers a green and efficient alternative to traditional chemical methods, characterized by mild reaction conditions, low energy consumption, and high selectivity, which minimizes waste formation. researchgate.net Lipases, particularly immobilized forms like Candida antarctica lipase B (CALB), are widely used for this purpose. researchgate.netmdpi.com

Novozym-435, an immobilized form of CALB, has been successfully used in the synthesis of various succinate esters, including dioctyl succinate and diethyl succinate. researchgate.net Research has also explored modifying enzymes to enhance their catalytic performance. For instance, Novozym-435 modified with succinic anhydride showed a dramatic increase in catalytic activity for synthesizing vitamin E succinate compared to the unmodified enzyme. researchgate.net

Enzymatic esterification can be carried out in bulk or in solution. mdpi.com For example, the synthesis of poly(butylene succinate) (PBS) has been achieved through CALB-catalyzed polycondensation of dimethyl succinate and 1,4-butanediol. mdpi.com While enzymatic methods offer significant advantages, challenges such as the mechanical disintegration of the enzyme support and the sensitivity of lipases to pH and temperature changes need to be addressed. researchgate.net Despite these challenges, the high yields and environmentally friendly nature of enzymatic synthesis make it a promising strategy for producing succinate esters. For example, the enzymatic synthesis of di(2-ethylhexyl) adipate (B1204190) using Candida antarctica lipase B can achieve almost 100% yield under optimized conditions. mdpi.com

Table 2: Comparison of Catalysts for Succinic Acid Esterification

Catalyst Substrate Product Yield Conditions
Nano-SO42−/TiO2 Succinic acid, 2-ethylhexanol Di(2-ethylhexyl) succinate 97% 160°C, 120 min
Acid-activated bentonite Succinic acid, n-butanol Di-n-butyl succinate 98.5% 130°C, 180 min, 3.5-fold excess alcohol
Candida antarctica lipase B Adipic acid, 2-ethylhexanol Di(2-ethylhexyl) adipate ~100% 50°C, 180 min, reduced pressure

Data compiled from studies on various catalytic methods for ester synthesis. mdpi.comsemanticscholar.org

Advanced Synthetic Strategies and Process Optimization

Condensation Reactions for this compound Derivatives (e.g., Diethyl 2,3-Diisobutylsuccinate)

The synthesis of diethyl 2,3-diisobutylsuccinate, a component used in titanium-magnesium catalysts for propylene (B89431) polymerization, can be achieved through a multi-step process involving condensation reactions. nsc.ru A common method involves the double condensation of a succinic acid diester with two molecules of isobutyraldehyde. nsc.rusmolecule.com This is followed by esterification and hydrogenation of the resulting diene mixture to produce the final product. nsc.rugoogle.com

The Stobbe condensation is a classical approach where the mono-enolate of diethyl succinate, generated in situ with an alkoxide base, reacts with aldehydes or ketones. researchgate.net An alternative route involves the reaction of ethyl acetoacetate (B1235776) with N-bromosuccinimide and potassium tert-butylate in tetrahydrofuran. smolecule.com The choice of base is critical, with options including metal hydrides (like NaH) or metal alkoxides. google.com The reaction is typically carried out in an aprotic or anhydrous protic solvent, such as DMF, at temperatures ranging from 40 to 100°C for 3 to 5 hours. google.com This process yields a mixture of mono- and bis-ethylidene compounds, which are then hydrogenated to obtain the desired dialkyl 2,3-diisobutyl succinate. google.com

Stereoselective Synthesis of Succinate Esters and Isomer Control

Controlling the stereochemistry during the synthesis of succinate esters is crucial for their application, particularly in areas like catalysis and pharmaceuticals. Stereoselective synthesis aims to preferentially form one stereoisomer over others. chemistrydocs.com

One approach to achieve stereoselectivity is through the use of chiral auxiliaries. For example, optically active cis-1-amino-2-indanol-derived oxazolidinones have been shown to be effective chiral auxiliaries in syn-aldol reactions. nih.gov For anti-aldol products, chiral ester-derived titanium enolate aldol (B89426) reactions have been developed, providing high levels of diastereo- and enantioselectivity. nih.gov

Another strategy involves the asymmetric hydrogenation of unsaturated dicarboxylic acids using ruthenium-BINAP complexes as catalysts, which can produce optically active 2-alkylsuccinic acids with high enantioselectivity. researchgate.net The addition of chiral imides to α-trifluoromethanesulfonate esters has also been used to synthesize chiral 2,3-disubstituted succinates with good to excellent diastereoselectivity. researchgate.net Furthermore, a method for preparing optically active 3,4-disubstituted cyclopentanones from 2-substituted succinic acid monoesters allows for the control of stereoisomers. google.com The choice of reagents and reaction conditions is critical for achieving the desired isomer control. chemistrydocs.com

Green Chemistry Principles in this compound Production

The production of this compound can be made more sustainable by applying the principles of green chemistry, which focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. instituteofsustainabilitystudies.comnih.gov

Key principles applicable to this compound synthesis include:

Waste Prevention : Designing synthetic routes that minimize the formation of byproducts. instituteofsustainabilitystudies.comacs.org

Atom Economy : Maximizing the incorporation of all starting materials into the final product. instituteofsustainabilitystudies.comacs.org

Use of Catalysis : Employing catalysts, especially heterogeneous and enzymatic catalysts, to increase reaction efficiency and reduce energy consumption. nih.gov These catalysts can often be recycled and reused, further minimizing waste. researchgate.net

Use of Renewable Feedstocks : Succinic acid itself can be derived from renewable biomass sources, making the entire process more sustainable. researchgate.net

Safer Solvents and Auxiliaries : Utilizing greener solvents, such as water or bio-based solvents, or solvent-free conditions to reduce environmental impact. acs.org

For example, the use of enzymatic catalysts like Candida antarctica lipase B for the synthesis of succinate esters aligns with green chemistry principles by operating under mild conditions and offering high selectivity. mdpi.comresearchgate.net Similarly, the development of recyclable heterogeneous catalysts, such as modified polystyrene sulfonic acid resins, reduces waste and the need for corrosive homogeneous catalysts. scielo.br By integrating these principles, the production of this compound can become more environmentally friendly and economically viable. researchgate.net

Reaction Kinetics and Mechanistic Studies of Esterification Processes

The synthesis of this compound is predominantly achieved through the esterification of succinic acid or its anhydride with isobutyl alcohol. The kinetics and mechanism of this process are critical for optimizing reaction conditions to maximize yield and purity. The most common method employed is the Fischer-Speier esterification, a well-established acid-catalyzed reaction.

Step 1: Formation of Monoisobutyl Succinate HOOC-CH₂-CH₂-COOH + (CH₃)₂CHCH₂OH ⇌ HOOC-CH₂-CH₂-COO-CH₂CH(CH₃)₂ + H₂O

Step 2: Formation of this compound HOOC-CH₂-CH₂-COO-CH₂CH(CH₃)₂ + (CH₃)₂CHCH₂OH ⇌ (CH₃)₂CHCH₂-OOC-CH₂-CH₂-COO-CH₂CH(CH₃)₂ + H₂O

Understanding the underlying mechanism and kinetics of this transformation is essential for industrial-scale production.

Mechanistic Pathway: The Fischer Esterification

The Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution reaction. masterorganicchemistry.commasterorganicchemistry.com While specific studies on this compound are not extensively detailed in publicly available literature, the mechanism can be reliably inferred from the general principles of Fischer esterification and studies on similar succinates. masterorganicchemistry.comlibretexts.org The reaction mechanism involves several equilibrium steps, as outlined below:

Interactive Table: Steps of the Fischer Esterification Mechanism for this compound

StepDescriptionMechanism Details
1 Protonation of Carbonyl Oxygen An acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org
2 Nucleophilic Attack by Alcohol The alcohol (isobutyl alcohol) acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate (an oxonium ion). masterorganicchemistry.commasterorganicchemistry.com
3 Proton Transfer A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water). masterorganicchemistry.com
4 Elimination of Water The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comlibretexts.org
5 Deprotonation A base (such as water or the alcohol) removes the proton from the protonated ester, regenerating the acid catalyst and yielding the final ester product. masterorganicchemistry.commasterorganicchemistry.com

This entire sequence is reversible at each step. masterorganicchemistry.comathabascau.ca To drive the reaction toward the formation of this compound, it is necessary to shift the equilibrium. This is typically achieved by using a large excess of isobutyl alcohol or by continuously removing the water produced during the reaction, often through azeotropic distillation. google.com

Reaction Kinetics

The kinetics of the esterification of dicarboxylic acids like succinic acid are more complex than those of monocarboxylic acids due to the two-step reaction sequence. The reaction is generally modeled as a second-order reversible process. researchgate.net Kinetic studies on analogous systems, such as the esterification of succinic acid with ethanol (B145695) or other alcohols with long-chain acids, provide valuable insights into the factors influencing the reaction rate for this compound. researchgate.netresearchgate.net

Key factors affecting the reaction kinetics include:

Temperature: Increasing the reaction temperature generally increases the rate of esterification. However, it also accelerates the reverse reaction and can promote side reactions. Typical temperatures for such esterifications range from 80°C to 150°C. google.comgoogle.com

Catalyst Concentration: The reaction rate is highly dependent on the concentration of the acid catalyst. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15). researchgate.netgoogle.com Higher catalyst loading typically increases the reaction rate, but can also lead to unwanted side reactions like dehydration of the alcohol.

Kinetic models developed for similar esterification reactions can provide a framework for understanding the synthesis of this compound. For instance, studies on the esterification of palmitic acid with isobutyl alcohol using a sulfuric acid catalyst followed a second-order kinetic model. researchgate.net A study on the esterification of succinic acid with ethanol catalyzed by Amberlyst-15 yielded specific activation energies for the two consecutive esterification steps. researchgate.net While the specific values will differ for isobutyl alcohol due to steric and electronic effects, the trends and modeling approach are directly relevant.

Interactive Table: Representative Activation Energies in Analogous Esterification Reactions

ReactionCatalystActivation Energy (Ea)Source
Succinic Acid + Ethanol (Step 1: Monoester)Amberlyst-1566 kJ/mol researchgate.net
Succinic Acid + Ethanol (Step 2: Diester)Amberlyst-1570 kJ/mol researchgate.net
Palmitic Acid + Isobutyl AlcoholSulfuric Acid58.0 kJ/mol rsc.org
Palmitic Acid + Isobutyl AlcoholSulfonated Polyethersulfone (SPES)35.97 kJ/mol rsc.org

These data illustrate that the activation energy for the second esterification step of a dicarboxylic acid can be higher than the first, indicating it is a slower process. The choice of catalyst can also significantly impact the activation energy and, consequently, the reaction rate. rsc.org The reaction is limited by any steric hindrance in the carboxylic acid or the alcohol, which would be slightly greater for isobutyl alcohol compared to ethanol. athabascau.ca

Research on Industrial Applications and Functional Material Integration of Diisobutyl Succinate

Role as a Plasticizer in Polymer Systems

Diisobutyl succinate (B1194679) is utilized as a plasticizer, an additive that increases the flexibility and durability of polymers. Its effectiveness is particularly noted in polyvinyl chloride (PVC) and other polymer systems.

Performance Evaluation in Poly(vinyl chloride) (PVC) and Other Polymers

Succinate esters, including diisobutyl succinate, are frequently used as plasticizers for poly(vinyl chloride) (PVC), which is one of the most widely plasticized polymers. researchgate.netmdpi.com They are also employed in other polymers such as polyacrylates, polyvinyl acetate, polyolefins, and polyurethanes. researchgate.netmdpi.com The performance of succinate-based plasticizers is influenced by the length of their alkyl chains. mdpi.comsci-hub.se Succinates with longer alkoxy chains have demonstrated high efficiency in plasticizing PVC. sci-hub.se For instance, research has shown that the introduction of certain succinate esters into PVC can significantly reduce its glass transition temperature, a key indicator of plasticizing efficacy. researchgate.net

A study on a new family of succinate-based plasticizers revealed that the length of the central alkyl chain significantly impacts the mechanical and thermal properties of PVC blends. researchgate.net Shorter central chains resulted in blends with higher stress at break and surface hardness, while longer chains produced softer materials. researchgate.net This highlights the tunability of PVC properties by carefully selecting the molecular structure of the succinate plasticizer.

Interactive Table: Performance of Succinate Plasticizers in PVC

Property Observation Source(s)
Glass Transition Temperature (Tg) Significant reduction with the addition of succinate esters, indicating good plasticizing efficacy. researchgate.net
Mechanical Properties Central alkyl chain length of the succinate ester influences tensile strength and surface hardness. Shorter chains lead to harder, stronger blends, while longer chains result in softer materials. researchgate.net

| Compatibility | Succinates with longer alkoxy chains show high compatibility with PVC. | researchgate.netmdpi.com |

Comparative Analysis with Phthalate (B1215562) Plasticizers and Bio-based Alternatives

Succinate-based plasticizers are often considered as alternatives to traditional phthalate plasticizers due to concerns over the toxicity of some phthalates. nih.govmdpi.com Studies have shown that succinate esters can offer comparable or even superior performance to phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP). sci-hub.seresearchgate.net For example, a family of succinate-based plasticizers demonstrated equal or improved tensile properties, reduced surface hardness, and a lower glass transition temperature when compared to DEHP-plasticized PVC blends. researchgate.net

In comparison to other bio-based alternatives, succinates hold a prominent position. mdpi.com Dialkyl succinates with longer alkyl chains are among the most effective bio-based plasticizers, exhibiting similar or better plasticizing properties than phthalate esters. mdpi.com Their high compatibility with polymers allows for high plasticization efficiency. mdpi.com However, succinates with shorter alkyl chains may require higher concentrations to achieve the same level of plasticization as phthalates. mdpi.com

Interactive Table: Comparative Performance of Plasticizers

Plasticizer Type Key Findings Source(s)
This compound (and other succinates) Comparable or better tensile properties, surface hardness, and glass transition temperature compared to DEHP. Good migration resistance. researchgate.netmdpi.com
Phthalate Plasticizers (e.g., DEHP) Effective plasticizers but with health and environmental concerns. Often used as a benchmark for comparison. nih.govmcgill.ca

| Other Bio-based Alternatives (e.g., citrates, sebacates) | Offer reduced toxicity. Dibutyl sebacate (B1225510) (DBS) shows minimal plasticizer migration and superior mechanical properties compared to conventional phthalates. | nih.govroyalsocietypublishing.org |

Studies on Migration Resistance and Durability in Polymer Composites

A significant advantage of certain succinate-based plasticizers is their resistance to migration. sci-hub.se Plasticizer migration, the process where the plasticizer leaches out of the polymer matrix, can lead to the material becoming brittle over time and can cause environmental and health concerns. mcgill.ca Research has demonstrated that some succinate-based plasticizers exhibit reduced migration into organic media compared to DEHP. researchgate.net Specifically, synthesized ester mixtures based on succinic acid showed excellent resistance to leaching, with migration test results being 70% lower than those for DEHP or diisononyl phthalate (DINP). mdpi.com

The durability of polymer composites containing succinate plasticizers is also a key area of research. The thermal stability of PVC blends with succinate plasticizers can be lower than that of neat PVC or compositions with DEHP, but the degradation point often remains higher than the processing temperature. researchgate.net The molecular weight and structure of the plasticizer play a role in its migration resistance, with higher molecular weight and branched structures generally leading to reduced leaching. mcgill.ca

Contribution to Catalytic Systems in Polymerization Processes

Beyond its role as a plasticizer, this compound plays a critical role as an internal electron donor in Ziegler-Natta catalysts, which are widely used for the polymerization of olefins like propylene (B89431). google.commdpi.com

This compound as an Internal Electron Donor in Ziegler-Natta Catalysts for Olefin Polymerization (e.g., Propylene)

In the context of Ziegler-Natta catalysis, internal electron donors (IEDs) are crucial components that are directly bonded to the MgCl₂ support. mdpi.com They significantly influence the catalyst's performance, including its activity and stereoselectivity. mdpi.com this compound is one of the succinate compounds used as an IED in these catalyst systems. mdpi.com The introduction of succinates as internal donors was a key development that led to a new generation of catalysts for propylene polymerization. google.com The primary function of the IED is to enhance the stereospecificity of the catalyst. google.com

The interaction of this compound with the titanium-magnesium catalyst components is fundamental to its function. google.com The molecular structure of the succinate allows it to effectively regulate the polymerization process.

Influence on Polymer Stereospecificity and Molecular Weight Distribution

The use of this compound as an internal electron donor has a profound impact on the properties of the resulting polymer, particularly its stereospecificity and molecular weight distribution (MWD). google.com A higher stereospecificity in the catalyst leads to a more stereoregular polymer, such as isotactic polypropylene (B1209903), which has desirable physical properties. google.com Succinate-based catalysts are known to produce polypropylene with high isotacticity.

The composition of the internal donor also affects the molecular weight distribution of the polymer, which in turn determines its processing methods and applications. google.com For instance, polypropylene with a broad MWD is suitable for film and pipe grades, while a narrow MWD is required for injection molding. google.com Studies have shown that the use of diethyl 2,3-diisobutyl succinate as an internal donor can lead to polypropylene with a broad molecular weight distribution. researchgate.netresearchgate.net The specific structure of the succinate donor can be tailored to control the MWD of the final polymer.

Interactive Table: Influence of this compound in Catalysis

Parameter Influence of this compound Source(s)
Polymer Stereospecificity Radically increases the stereospecificity of the catalyst, leading to highly stereoregular polypropylene. google.com
Molecular Weight Distribution (MWD) Influences the MWD of the resulting polypropylene. Can produce polymers with a broad MWD. google.comresearchgate.netresearchgate.net

Functionality as a Free Radical Initiator in Polymer Chemistry (e.g., Diisobutyl 2,3-Dicyano-2,3-diphenyl Succinate)

In the realm of polymer chemistry, certain derivatives of this compound have been investigated for their role as free radical initiators. researchgate.netjlu.edu.cnjlu.edu.cn These initiators are crucial for starting the chain-growth polymerization process. tcichemicals.comwikipedia.org A notable example is the novel carbon-carbon bond free radical initiator, diisobutyl 2,3-dicyano-2,3-diphenyl succinate (DBCPS). researchgate.netjlu.edu.cnjlu.edu.cnresearchgate.net

Research into DBCPS has demonstrated its function as a thermal iniferter, a class of initiators that can induce "living" free radical polymerization. researchgate.netresearchgate.net This method allows for the synthesis of polymers with controlled molecular weights and narrower molecular weight distributions. researchgate.netresearchgate.net

Studies involving the polymerization of methyl methacrylate (B99206) (MMA) using DBCPS as an initiator have shown that the number-average molecular weight of the resulting polymethyl methacrylate (PMMA) increases with both conversion and polymerization time. researchgate.net Concurrently, the molecular weight distribution of the polymer decreases as the reaction time extends. researchgate.net This behavior is characteristic of a "living" or controlled polymerization process. researchgate.net Furthermore, the PMMA produced, capped with fragments from the initiator, can act as a macroinitiator for the subsequent polymerization of other monomers, such as styrene, to create block copolymers like PMMA-b-PSt. researchgate.net

The synthesis of DBCPS itself has been a subject of study, with characterization performed using methods such as elemental analysis, IR, FAB-MS, and 1H NMR spectroscopy. researchgate.netresearchgate.net X-ray diffraction techniques have been employed to determine its crystal structure. researchgate.netresearchgate.net

Utilization in Analytical Chromatography as a Stationary Phase

This compound has found application in the field of analytical chromatography, specifically as a stationary phase in gas chromatography (GC). lookchem.com The stationary phase is a critical component of a chromatographic system, as it interacts with the components of a mixture to be separated, allowing for their differential elution and subsequent identification and quantification. ccea.org.ukshinwa-cpc.co.jpbates.edulibretexts.org

In gas-liquid chromatography (GLC), the stationary phase is typically a liquid coated on an inert solid support within the column. ccea.org.uklibretexts.org The choice of stationary phase is crucial and is often based on the polarity of the compounds to be separated. shinwa-cpc.co.jp this compound can be used as a component of the stationary phase, sometimes referred to as a fixing solution in this context. Its properties contribute to the separation of volatile compounds in a sample mixture as they are carried through the column by an inert gas, the mobile phase. ccea.org.uk

The selection of a suitable stationary phase, like those containing this compound, is essential for achieving the desired separation in GC analysis. shinwa-cpc.co.jp

Research on Other Industrial Applications (e.g., organic synthesis intermediate)

Beyond its specific roles in polymerization and chromatography, this compound serves as an intermediate in organic synthesis. lookchem.comresearchgate.netmade-in-china.com This means it is a starting material or a building block in the production of other chemical substances. lookchem.commade-in-china.com For instance, it is involved in the synthesis of various organic compounds and can be a precursor in the manufacture of resins and plastics. lookchem.com

The synthesis of dialkyl 2,3-diisobutyl succinates, for example, is a process that has been developed with the resulting compounds intended for use as stereo-regulating components in catalysts for polypropylene production. google.com This highlights the role of this compound derivatives in influencing the properties of large-scale commodity plastics.

Additionally, this compound is part of a broader family of succinate esters that are used as plasticizers, solvents, and in the formulation of various products. made-in-china.comontosight.ai While dibutyl succinate is more commonly cited for applications like plasticizers for PVC and as a solvent in coatings and adhesives, the fundamental chemistry is related. ontosight.ai

Environmental and Health Research Aspects of Diisobutyl Succinate

Biodegradation Pathways and Environmental Fate Investigations

Microbial Degradation Studies and Biotransformation Mechanisms

The biodegradation of diisobutyl succinate (B1194679) involves microbial action that breaks down the ester into simpler, environmentally assimilable substances. Research indicates that the components of a chemical mixture containing diisobutyl succinate, diisobutyl glutarate, and diisobutyl adipate (B1204190) are considered readily biodegradable. ark-chem.co.jp In laboratory settings, these components passed the 28-day closed bottle test, a standard method for assessing ready biodegradability. ark-chem.co.jp To be classified as readily biodegradable, a substance must achieve at least 60% degradation within a 10-day window during the 28-day test period. ark-chem.co.jp

The primary mechanism of biotransformation for esters like this compound is hydrolysis, catalyzed by esterase enzymes produced by microorganisms. This process cleaves the ester bonds, yielding isobutanol and succinic acid. umweltbundesamt.de These breakdown products can then enter microbial metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for further degradation into carbon dioxide and water. researchgate.net Studies on related phthalate (B1215562) esters show that hydrolase is a key enzyme in initiating the degradation process. researchgate.net

Further evidence of microbial interaction with this compound comes from agricultural research. In studies concerning the autotoxicity of Panax ginseng, the application of autotoxin-degrading bacteria was shown to significantly alleviate the toxic effects of several compounds, including this compound, on the growth of ginseng seeds.

Assessments of Biodegradability in Various Environmental Compartments (e.g., Aquatic, Soil)

The biodegradability of this compound has been evaluated in different environmental contexts, though results can vary depending on the specific conditions and the microbial populations present. Based on its chemical properties, if released into the environment, this compound is expected to partition to water, sediment, and soil. canada.ca

One assessment indicated that an aliphatic alkyl diester of succinic acid, identified by Confidential Accession No. 17818-7, exhibited low experimental biodegradation, achieving only 10-30% degradation over a 28-day period. canada.ca This result suggests that the substance could be persistent in environmental compartments like water and soil. canada.ca However, other studies on a mixture containing this compound concluded that its components are readily biodegradable. ark-chem.co.jp This discrepancy highlights that environmental factors and the specific microbial consortia play a crucial role in the rate and extent of degradation. In soil, for instance, the presence of specific degrading bacteria has been shown to mitigate the autotoxicity of this compound, indicating its susceptibility to microbial breakdown in that environment.

Comparative Biodegradation of Succinate Esters and Related Compounds

The environmental fate of this compound can be understood more broadly by comparing it with other succinate esters and related polyesters. Studies on poly(alkylene succinate)s, such as poly(ethylene succinate) (PESu), poly(propylene succinate) (PPSu), and poly(butylene succinate) (PBSu), provide insights into the structural factors influencing biodegradability. researchgate.netwitpress.com

The rate of enzymatic hydrolysis of these polyesters is significantly affected by their crystallinity. researchgate.netwitpress.com Research using Rhizopus delemar lipase (B570770) found that the biodegradation rates decreased in the order of PPSu > PESu ≥ PBSu. researchgate.netwitpress.com This trend was attributed to the lower crystallinity of PPSu compared to the other polyesters, which makes the amorphous regions more accessible to enzymatic attack. researchgate.netwitpress.com The degradation process for these polymers appears to involve a mixed mechanism, starting with both endo- (internal chain scission) and exo-type (chain-end scission) hydrolysis, which later shifts primarily to an exo-type mechanism targeting the crystalline phase. researchgate.net

Poly(butylene succinate) (PBS) itself is known to be biodegradable in various environments, including soil, compost, and aquatic systems, although its degradation rate can be slow, particularly in marine environments. researchgate.netmdpi.com The biodegradability of PBS is influenced by its molecular weight, with lower molecular weight versions showing higher degradation rates in seawater. nih.gov The introduction of co-monomers, as in poly(butylene succinate-co-adipate) (PBSA), can enhance the degradation rate compared to PBS homopolymer. mdpi.com These findings suggest that the biodegradability of succinate-based compounds is highly dependent on their specific chemical structure, molecular weight, and physical properties like crystallinity.

Ecotoxicological Studies and Environmental Risk Assessment

Acute and Chronic Toxicity to Aquatic Organisms (e.g., Fish ecotoxicity)

The ecotoxicological profile of this compound indicates varying levels of toxicity to aquatic life. Data from a safety data sheet for a reaction mass containing diisobutyl adipate, diisobutyl glutarate, and this compound suggests low toxicity to aquatic organisms. kenged.co.uk However, a more specific environmental risk assessment for an aliphatic alkyl diester of succinic acid (Confidential Accession No. 17818-7) categorized its acute toxicity as moderate for fish and aquatic invertebrates. canada.ca

The following table summarizes the acute toxicity data for this related succinate ester:

Organism GroupToxicity LevelEndpoint and Value
FishModerate Acute ToxicityLC50: 1-100 mg/L
Aquatic InvertebratesModerate Acute ToxicityEC50: 1-100 mg/L
AlgaeLow to Moderate Acute ToxicityEC50: >1 mg/L
Source: Environmental risk assessment for new substances notification 14503, Government of Canada. canada.ca

For context, the acute toxicity of the related compound, dibutyl succinate, to fish has been reported with a 96-hour LC50 of 4.46 mg/L for the Fathead minnow, which falls into the "moderately toxic" category according to standard classifications. ssl-images-amazon.comepa.gov While no specific LC50 values for this compound alone were found in the searched literature, the available data on closely related compounds and mixtures provide an indication of its potential impact on aquatic ecosystems.

Evaluation of Potential Long-Term Adverse Effects in Aquatic Environments

Assessing the potential for long-term adverse effects is a key component of environmental risk assessment. For this compound, the available information presents some differing perspectives. One assessment concluded that a product containing the substance is not considered to cause long-term adverse effects in the environment. kroon-oil.com Similarly, a Canadian environmental risk assessment concluded that the substance is unlikely to cause ecological harm. canada.ca

Conversely, a safety data sheet for a mixture containing dibutyl succinate states that it may be toxic to aquatic organisms and could cause long-term adverse effects in the aquatic environment, likely due to its potential for persistence. fishersci.com The persistence of a substance is a critical factor in its long-term risk. One report indicated that this compound is expected to be persistent in water, sediment, and soil due to low experimental biodegradation rates (10-30% over 28 days). canada.ca However, the same assessment noted that the substance is not expected to bioaccumulate, based on a low predicted bioconcentration factor (<250 L/kg). canada.ca The lack of significant bioaccumulation potential mitigates some of the concern associated with persistence.

Research on Environmental Exposure Pathways and Bioaccumulation Potential

This compound can enter the environment through various pathways. Industrial releases during manufacturing and processing, as well as the disposal of products containing the substance, are primary sources of environmental contamination. epa.gov Exposure can occur through contaminated air, water, food, and dust. epa.gov For instance, the use of paint stripping formulations containing dibasic esters like this compound can lead to significant consumer exposure. epa.gov Studies suggest that inhalation and transdermal uptake from indoor air are dominant exposure pathways for related compounds like diisobutyl phthalate (DiBP). nih.gov

Research on the bioaccumulation potential of succinate esters suggests it is limited. For example, studies on di-n-butyl phthalate, a structurally similar compound, indicate a low potential for bioaccumulation in terrestrial plants. cdc.gov The environmental fate of these esters is influenced by factors like photooxidation in the air and biodegradation in water and soil. epa.gov While some esters of dicarboxylic acids have shown potential for aquatic toxicity, comprehensive assessments have not necessitated immediate broad-scale regulatory action at the EU level. useforesight.io

Interactive Table: Environmental Fate and Exposure of Succinate Esters

ParameterFindingRelated Compounds
Primary Exposure Routes Inhalation and transdermal uptake from indoor air. nih.govDiisobutyl phthalate (DiBP)
Environmental Release Industrial releases, product disposal. epa.govPhthalates
Bioaccumulation Potential Limited in terrestrial plants. cdc.govDi-n-butyl phthalate
Environmental Fate Subject to photooxidation and biodegradation. epa.govDi-n-butyl phthalate
Aquatic Toxicity Potential for some dicarboxylic acid esters. useforesight.ioEsters from dicarboxylic acids and ethoxylated alcohols

Toxicological Evaluation for Human Health Implications

The toxicological profile of this compound is often evaluated through a combination of in vitro and in vivo studies, frequently employing a "read-across" approach from structurally similar succinate esters. europa.eucanada.ca

In Vitro Cell-Based Toxicity Assessments (e.g., reproductive cell lines)

In vitro studies are crucial for assessing the potential toxicity of chemicals at the cellular level. For instance, research on plasticizer alternatives has utilized spermatogonial stem cells (SSCs) to examine reproductive toxicity. nih.gov While some plasticizers like DEHP and MEHP showed detrimental effects on SSCs, certain succinate derivatives, such as dioctyl succinate, demonstrated no significant negative impacts on SSC integrity. nih.gov Another study investigating diisobutyl phthalate (DiBP) found that it induced oxidative stress and apoptosis in spermatogonia cells. nih.gov The read-across approach, which uses data from structurally similar chemicals, is a valuable tool in assessing the safety of such compounds. researchgate.net

In Vivo Acute and Sub-chronic Toxicity Studies (e.g., Read-across from related succinate esters)

In vivo studies in animals provide data on the systemic effects of a substance. For this compound, much of the toxicological data is derived from read-across approaches using related compounds like dimethyl succinate. umweltbundesamt.de Acute toxicity studies on related succinate tartrates in rats showed low oral toxicity. nih.gov Sub-chronic studies, which involve repeated exposure over a moderate period (typically 28 to 90 days), are used to identify adverse effects from prolonged exposure. criver.comikm.mk For example, a 14-day oral study with succinate tartrates in rats only produced gastric irritation at certain doses. nih.gov In the case of this compound, a key toxicological endpoint identified through read-across from dimethyl succinate is the degeneration of the nasal olfactory epithelium in rats. umweltbundesamt.de This finding was a critical factor in determining health-based exposure limits. umweltbundesamt.de

The read-across approach is justified by the structural similarity between succinate esters, which share common functional groups and are expected to have similar toxicological properties. europa.euindustrialchemicals.gov.au This methodology is a key component of regulatory assessments under frameworks like REACH. europa.eu

Derivation and Harmonization of Health-Based Exposure Limits (e.g., EU-LCI values)

Health-based exposure limits are established to protect human health from the adverse effects of chemical substances. who.intnih.gov For volatile organic compounds (VOCs) emitted from building products, the European Union has established EU-LCI (Lowest Concentration of Interest) values. umweltbundesamt.de These values are derived from toxicological data and represent a concentration below which adverse health effects are not expected. umweltbundesamt.deresearchgate.net

For this compound, a draft EU-LCI value of 35 µg/m³ has been proposed. umweltbundesamt.de This value was derived using a read-across approach from dimethyl succinate, with the critical endpoint being the degeneration of the nasal mucosa in rats. umweltbundesamt.de The process of deriving these values is harmonized across the EU to ensure consistency and a high level of health protection. researchgate.net The establishment of such limits is a dynamic process, with values being reviewed as new data becomes available. eco-institut.detga.gov.aupharmtech.com

Interactive Table: Health-Based Exposure Limits for this compound

ParameterValue/FindingBasis
Draft EU-LCI Value 35 µg/m³ umweltbundesamt.deRead-across from dimethyl succinate. umweltbundesamt.de
Critical Toxicological Endpoint Degeneration of nasal olfactory epithelium in rats. umweltbundesamt.deIn vivo inhalation studies on dimethyl succinate. umweltbundesamt.de
Previous LCI Value (Germany) 100 µg/m³ eco-institut.deeurofins.comEarlier national evaluation. eco-institut.deeurofins.com

Regulatory Science and Policy Research Related to Chemical Substances

The regulation of chemical substances like this compound involves a complex interplay of scientific assessment and policy-making. nih.govuseforesight.iocanada.cagovinfo.govnih.gov Regulatory bodies such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) oversee the safe use of chemicals. epa.govgovinfo.goveuropa.eu

The REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation in Europe requires manufacturers and importers to provide data on the properties and uses of their substances. europa.eu This information is used to assess risks and implement appropriate risk management measures. The use of read-across and grouping of substances is a key strategy under REACH to efficiently assess large numbers of chemicals. useforesight.ioeuropa.eu

In the United States, the Toxic Substances Control Act (TSCA) grants the EPA the authority to require reporting, record-keeping, and testing of chemical substances. nih.gov For example, the EPA has used Enforceable Consent Agreements to require toxicity testing for dibasic esters, including dimethyl succinate. epa.gov Furthermore, certain succinate esters have been exempted from the requirement of a tolerance when used as inert ingredients in pesticide formulations, based on their low toxicity profile. govinfo.gov

These regulatory frameworks are informed by ongoing research into the environmental fate, exposure, and toxicity of chemical substances. The goal is to ensure that chemicals are used in a way that does not pose an unreasonable risk to human health or the environment.

Table of Chemical Compounds

Chemical NameCAS Number
This compound925-06-4
Diisobutyl phthalate (DiBP)84-69-5
Di-n-butyl phthalate84-74-2
Dioctyl succinate2915-57-3
Di(2-ethylhexyl) phthalate (DEHP)117-81-7
Dimethyl succinate106-65-0
Mono-(2-ethylhexyl) phthalate (MEHP)4376-20-9
Succinate tartratesNot available

Analytical Chemistry Research for Diisobutyl Succinate

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of Diisobutyl succinate (B1194679) in various matrices. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas chromatography is a powerful tool for analyzing volatile compounds like Diisobutyl succinate. It is frequently used to determine the purity of the compound and to analyze its composition in complex mixtures. researchgate.netnih.gov In one study, GC was used to identify and quantify common plasticizers, demonstrating its utility in quality control of materials. medcraveonline.com The selection of the stationary phase is critical; for instance, a DB-624 column is used for the analysis of volatile impurities in active pharmaceutical ingredients. innovareacademics.in

GC coupled with mass spectrometry (GC-MS) is a particularly effective technique for the analysis of volatile components in complex samples. researchgate.netresearcher.life This method combines the separation capabilities of GC with the identification power of mass spectrometry. For example, GC-MS has been used to identify this compound as a volatile component in the bark of Toona sinensis, where it was found to constitute 2.02% of the volatile compounds. researchgate.net In another application, comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC/TOF-MS) was utilized for the detailed profiling of volatile compounds in wine, showcasing the advanced capabilities of modern GC techniques. nih.gov

The following table summarizes the GC conditions used in the analysis of related succinate compounds, which can be adapted for this compound.

ParameterValue
Column DB-1 GC column (30m x 320µm; 3.0µm film) medcraveonline.com
Column Type Crossbond® 35% diphenyl/ 65% dimethyl polysiloxane rsc.org
Temperature Program 50-130 °C, ramp rate 20 °C/min, hold for 2 mins rsc.org
Detector Flame Ionization Detector (FID) innovareacademics.in
Carrier Gas Nitrogen innovareacademics.in

High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of this compound, particularly for its characterization and for the analysis of less volatile or thermally sensitive samples. sielc.com A reverse-phase HPLC method using a C18 column is often employed for the separation of succinate esters. jocpr.com For instance, a method for the simultaneous determination of active ingredients in pharmaceuticals utilized a Nucleodur gravity C18 column with a mobile phase of methanol (B129727) and buffer. researchgate.net

HPLC methods can be tailored for specific analytical needs. For example, for applications compatible with mass spectrometry, phosphoric acid in the mobile phase can be replaced with formic acid. sielc.com The technique is scalable and can be used for the isolation of impurities in preparative separation. sielc.com HPLC has been successfully used in the analysis of various succinate-containing compounds and in complex matrices like wine, where it is used for the separation and quantification of organic acids, including succinic acid. oiv.int

Below is a table outlining typical HPLC conditions for the analysis of related compounds.

ParameterValue
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid sielc.com
Detector UV absorption at 210 nm researchgate.net
Flow Rate 0.75 mL/min researchgate.net

Gas Chromatography (GC) Applications for Purity and Composition Analysis

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. numberanalytics.comipb.pt ¹H NMR provides detailed information about the chemical environment of protons in the molecule, allowing for the determination of its structure. emerypharma.com

In the ¹H NMR spectrum of a related compound, dibutyl succinate, specific chemical shifts are observed that correspond to the different protons in the molecule. researchgate.net For this compound, one would expect to see signals corresponding to the isobutyl group's methyl protons, the methine proton, and the methylene (B1212753) protons of the succinate backbone. The integration of these signals provides the ratio of the different types of protons, while the splitting patterns (multiplicity) reveal information about adjacent protons. Although a specific spectrum for this compound is not provided in the search results, the analysis of similar succinate esters demonstrates the power of NMR in confirming their structure. researchgate.netresearchgate.net

A study on a novel carbon-carbon bond free radical initiator, diisobutyl 2,3-dicyano-2,3-diphenyl succinate (DBCPS), utilized ¹H NMR spectroscopy for its characterization, confirming the presence of the isobutyl groups. researchgate.net

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. uab.edu For this compound, the most characteristic absorption band in its IR spectrum would be the strong C=O stretching vibration of the ester functional group, typically appearing in the region of 1750-1735 cm⁻¹.

The NIST Chemistry WebBook provides an IR spectrum for this compound, which would show this prominent carbonyl peak. nist.gov Additionally, C-O stretching vibrations for the ester group would be expected in the 1300-1000 cm⁻¹ region. The spectrum would also feature C-H stretching and bending vibrations from the isobutyl and succinate portions of the molecule. A study on a related compound, diisobutyl 2,3-dicyano-2,3-diphenyl succinate, also used IR spectroscopy to characterize the molecule, highlighting the presence of key functional groups. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. acdlabs.com For this compound (C₁₂H₂₂O₄), the expected molecular weight is approximately 230.30 g/mol . nist.gov

Different ionization techniques can be used. Hard ionization methods like electron impact (EI), often used in GC-MS, cause extensive fragmentation, providing a detailed fingerprint of the molecule. acdlabs.com The mass spectrum of diethyl succinate, a related compound, shows characteristic fragment ions. researchgate.netnih.gov For this compound, one would expect to see fragments corresponding to the loss of an isobutoxy group or parts of the succinate chain.

Soft ionization techniques like Fast Atom Bombardment (FAB) mass spectrometry are used to determine the molecular weights of compounds with minimal fragmentation. taylorandfrancis.comchimia.ch A study on diisobutyl 2,3-dicyano-2,3-diphenyl succinate utilized FAB-MS to characterize the synthesized compound. researchgate.net Tandem mass spectrometry (MS/MS) can provide even more specific structural information by analyzing the fragmentation of a selected precursor ion. uab.eduresearchgate.net For instance, in the analysis of succinic acid, a precursor ion at m/z 117 is selected and its fragmentation is studied to identify characteristic product ions like the one at m/z 73. uab.edu

The fragmentation of a molecule in a mass spectrometer is reproducible and provides valuable information about its chemical structure. acdlabs.com

Infrared (IR) Spectroscopy for Functional Group Identification

Advanced Analytical Methodologies for Trace Analysis and Environmental Monitoring of this compound

The detection and quantification of this compound at trace levels in complex environmental matrices necessitate the use of highly sensitive and selective analytical techniques. Given its chemical properties as a diester, methodologies developed for other non-polar to semi-polar organic contaminants, particularly phthalates and other esters, are readily adaptable for its analysis. Advanced chromatographic techniques coupled with mass spectrometric detection are the cornerstone of modern analytical research for this compound.

The primary challenges in environmental monitoring include achieving low limits of detection (LOD) and quantification (LOQ), minimizing matrix interference, and ensuring high accuracy and precision of the results. To overcome these challenges, sophisticated sample preparation and instrumental analysis methods are employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. The methodology involves separating the analyte from other components in a sample using a gas chromatograph and then detecting and identifying it using a mass spectrometer.

For trace analysis, GC-MS is often operated in selected ion monitoring (SIM) mode, which enhances sensitivity by focusing the mass spectrometer on specific mass-to-charge ratio (m/z) fragments of the target analyte. While no standardized EPA method currently exists specifically for this compound, methods for similar compounds, such as diisobutyl phthalate (B1215562) (DIBP), are directly applicable. oiv.int

Key aspects of a typical GC-MS method would include:

Sample Preparation: Liquid-liquid extraction (LLE) with a non-polar solvent like n-hexane or solid-phase extraction (SPE) are common for extracting the analyte from aqueous samples and concentrating it. nih.govccbasilea-crestocolmo.org.uy For solid matrices like soil or sediment, pressurized liquid extraction (PLE) or Soxhlet extraction might be used.

Chromatographic Separation: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically used for separation. nih.gov

Detection: Electron Ionization (EI) is the standard ionization technique, followed by mass analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and specificity, particularly in complex matrices where co-eluting interferences can be a problem, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govcmro.in This technique does not require the analyte to be volatile, which can sometimes be an advantage over GC-MS.

LC-MS/MS methods for other succinate-based compounds, such as succinate dehydrogenase inhibitor fungicides, have achieved detection limits in the nanogram per liter (ng/L) range in surface water. nih.govtiaft.org An online SPE system coupled with LC-MS/MS can automate the sample cleanup and injection process, improving reproducibility and throughput. nih.govtiaft.org

Key features of an LC-MS/MS approach include:

Chromatographic Separation: Reversed-phase chromatography using a C18 column is common for separating semi-polar compounds like this compound.

Ionization: Electrospray ionization (ESI) is a suitable interface for generating ions of the target analyte. nih.gov

Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity by monitoring a specific fragmentation pathway from a precursor ion to a product ion. nih.gov

Illustrative Research Findings for Analogous Compounds

While specific detailed research findings for this compound are not extensively published, data from closely related compounds such as dibutyl phthalate (DBP), a structural isomer, and other succinate derivatives provide a strong indication of the analytical performance that can be expected. The following tables present findings from studies on these analogous compounds, which serve as a reliable proxy for developing and validating methods for this compound.

Table 1: GC-MS Method Parameters for the Analysis of Dibutyl Phthalate (DBP) in Water (Analogous to this compound Analysis)
ParameterCondition/ValueReference
InstrumentationGas Chromatography-Mass Spectrometry (GC-MS) nih.gov
Sample PreparationLiquid-Liquid Extraction (LLE) with n-hexane (10:1 sample to solvent ratio) nih.gov
GC ColumnHP-5MS (30 m × 250 µm × 0.25 µm) nih.gov
Carrier GasHelium at 1 mL/min nih.gov
Injection Volume1 µL nih.gov
Detection ModeSelected Ion Monitoring (SIM) nih.gov
Recovery85 - 110% mdpi.com
Table 2: Online SPE-LC-MS/MS Method for Trace Analysis of Succinate Dehydrogenase Inhibitors in Water
ParameterCondition/ValueReference
InstrumentationOnline Solid-Phase Extraction Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS) nih.govtiaft.org
MatrixSurface Water, Wastewater nih.govtiaft.org
Limit of Detection (LOD)0.1 - 2 ng/L nih.govtiaft.org
Limit of Quantification (LOQ)0.5 - 10 ng/L nih.govtiaft.org
Intra-day Precision (RSD)&lt;10% nih.govtiaft.org
Inter-day Precision (RSD)&lt;20% nih.govtiaft.org

These advanced methodologies provide the necessary sensitivity and selectivity for the trace analysis of this compound in various environmental compartments, enabling effective monitoring and risk assessment.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Research Gaps

Research has established the fundamental chemical and physical properties of Diisobutyl succinate (B1194679), along with effective synthesis methods. Its primary applications as a solvent and fragrance ingredient are also well-documented. However, there is a noticeable research gap concerning its specific performance as a plasticizer, with much of the available literature focusing on the related compound, dibutyl succinate. Further studies are needed to fully evaluate its plasticizing efficiency and compatibility with various polymers.

Emerging Research Areas and Interdisciplinary Perspectives

An emerging area of interest is the development of bio-based succinate esters as sustainable alternatives to petroleum-derived chemicals. researchgate.net This involves research into producing succinic acid from renewable feedstocks through fermentation processes. researchgate.net The synthesis of novel succinate-based polymers and composites with enhanced biodegradability and mechanical properties is another promising field, attracting interdisciplinary collaboration between chemists, materials scientists, and biologists. techscience.commdpi.com

Potential for Sustainable Innovation in Diisobutyl Succinate Research

The drive for a circular economy and the reduction of plastic pollution present significant opportunities for innovation in this compound research. uchicago.edumedblueconomyplatform.org Future work could focus on optimizing the production of this compound from renewable resources, thereby reducing its carbon footprint. researchgate.net Investigating its complete life cycle, from synthesis to end-of-life options like biodegradation and composting, will be crucial for establishing it as a truly sustainable chemical. Furthermore, exploring its potential in novel applications, such as in the formulation of biodegradable lubricants or as a component in advanced biomaterials, could open up new avenues for its use.

Q & A

Basic: What are the key physicochemical properties of diisobutyl succinate critical for environmental and toxicological studies?

Answer:
this compound’s physicochemical properties (e.g., vapor pressure, solubility, log P) determine its environmental persistence, bioavailability, and metabolic pathways. Key data include its molecular formula (C12H22O4), molar mass, and ester hydrolysis behavior. Researchers should prioritize experimental determination using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) to validate properties like melting point and solubility. Reference databases like PubChem provide structural data (InChI Key: PJZURRKQOJYGAU-UHFFFAOYSA-N), but cross-validation with empirical measurements is essential .

Basic: What methodologies are recommended for detecting this compound in indoor environments?

Answer:
Indoor air sampling should employ active air sampling techniques with adsorbent tubes (e.g., Tenax TA) followed by thermal desorption and GC-MS analysis. A study detected this compound in 4 of 369 indoor air samples (max: 360 µg/m³, mean: 1.7 µg/m³) using this approach. Researchers must account for background contamination from consumer products (e.g., paints, cleaning agents) and validate detection limits via spiked recovery experiments .

Advanced: How can read-across methodologies address data gaps in this compound’s toxicological profile?

Answer:
Read-across from structurally similar esters (e.g., dimethyl succinate) is justified by shared metabolic pathways (hydrolysis via carboxylesterase to succinic acid and alcohols). To validate:

Compare metabolic rates in vitro (e.g., nasal epithelial cell homogenates).

Adjust toxicity thresholds using molar mass ratios (e.g., EU-LCI for dimethyl succinate: 50 µg/m³ → this compound: 100 µg/m³).

Confirm species-specific carboxylesterase activity using rodent explant models .

Advanced: What experimental approaches are suitable for studying this compound’s metabolic pathways in mammalian systems?

Answer:

In vitro assays : Use nasal epithelial cell homogenates to quantify esterase-mediated hydrolysis rates. Substrate inhibition occurs at >25 mM, requiring dose-response validation .

Cytotoxicity markers : Measure acid phosphatase release in nasal explants to link metabolism (pH drop from succinic acid) to tissue damage .

Toxicokinetic modeling : Incorporate metabolic conversion rates (e.g., 98% deposition efficiency in rodent nasal mucosa) to predict systemic exposure .

Basic: What are the current regulatory challenges in establishing exposure limits for this compound?

Answer:
this compound lacks harmonized classification under CLP or REACH due to data scarcity. Regulatory thresholds (e.g., Germany’s NIK value: 100 µg/m³) rely on read-across from dimethyl succinate, which itself has limited toxicological validation. Researchers must advocate for systematic in vitro and epidemiological studies to replace provisional values .

Advanced: How can in vitro cytotoxicity assays be optimized to assess this compound’s local effects on respiratory epithelia?

Answer:

Model selection : Use rat nasal explants to replicate human carboxylesterase activity gradients (olfactory > respiratory epithelium) .

Endpoint selection : Quantify epithelial abrasions via histopathology and acid phosphatase release.

Dosimetry : Adjust aerosol/vapor concentrations to mimic real-world exposure (e.g., 5900 mg/m³ for acute studies) and track regeneration timelines (1–42 days post-exposure) .

Advanced: How should researchers analyze contradictions in exposure data for this compound (e.g., indoor air variability)?

Answer:

Statistical stratification : Segment data by source (e.g., offices vs. homes) and use non-parametric tests (e.g., Kruskal-Wallis) to address non-normal distributions.

Confounding factors : Control for co-exposure to other esters (e.g., dibasic ester mixtures) via multivariate regression.

Uncertainty quantification : Apply Monte Carlo simulations to estimate confidence intervals for mean exposure values (e.g., 1.7 µg/m³ ± 95% CI) .

Basic: What experimental design considerations are critical for studying this compound’s environmental fate?

Answer:

Hydrolysis kinetics : Conduct pH-dependent hydrolysis experiments (pH 2–9) to estimate half-lives in aquatic systems.

Adsorption studies : Use OECD Guideline 106 batch tests with soil matrices to measure Koc values.

Photodegradation : Exclude UV-absorbing solvents to avoid interference in half-life determinations .

Advanced: What strategies validate the extrapolation of rodent toxicity data to human health risk assessments for this compound?

Answer:

Interspecies scaling : Adjust doses using allometric equations (e.g., body surface area ratios).

PBPK modeling : Incorporate nasal deposition efficiency (98% in rats) and human-specific carboxylesterase expression levels.

Benchmark dose (BMD) analysis : Derive human-equivalent thresholds from rodent NOAELs, applying 10× uncertainty factors for intra-species variability .

Basic: How can researchers structure a PICOT framework for this compound toxicity studies?

Answer:

  • Population : Rodent models (e.g., Sprague-Dawley rats).
  • Intervention : Inhalation exposure to 100–5000 µg/m³ this compound.
  • Comparison : Dimethyl succinate or negative controls.
  • Outcome : Nasal epithelial cytotoxicity (histopathology score, enzyme release).
  • Time : Acute (4 h) vs. subchronic (28-day) exposure.
    This framework ensures alignment with regulatory requirements and comparability to existing dibasic ester studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.